4-(2,4-Dinitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
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Overview
Description
4-(2,4-Dinitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine is a chemical compound with the following structure:
C17H16N4O6S
It contains a piperazine ring substituted with a 2,4-dinitrophenyl group and a phenylsulfonyl group. Let’s explore its properties and applications.
Preparation Methods
The synthetic route for this compound involves the condensation of 2,4-dinitrophenylhydrazine with a substituted 2,6-dibenzylidenecyclohexanone . Unfortunately, specific reaction conditions and industrial production methods are not widely documented.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Reduction of the nitro groups yields corresponding amines, while substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity due to its structural features.
Industry: Not widely used industrially due to limited documentation.
Mechanism of Action
The exact mechanism remains unclear, but potential molecular targets and pathways involve interactions with cellular receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H18N4O6S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(2,4-dinitrophenyl)-2-methylpiperazine |
InChI |
InChI=1S/C17H18N4O6S/c1-13-12-18(16-8-7-14(20(22)23)11-17(16)21(24)25)9-10-19(13)28(26,27)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3 |
InChI Key |
AAENPMQHDYNLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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